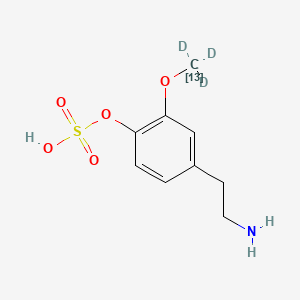
3-Methoxytyramine sulfate-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxytyramine sulfate-13C,d3 is a deuterium-labeled version of 3-Methoxytyramine sulfate. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of stable heavy isotopes, such as deuterium and carbon-13, into drug molecules is a common practice in the field of pharmacokinetics and drug metabolism studies .
Métodos De Preparación
The synthesis of 3-Methoxytyramine sulfate-13C,d3 involves the deuteration of 3-Methoxytyramine sulfateThe reaction conditions for this synthesis are carefully controlled to ensure the incorporation of deuterium and carbon-13 isotopes . Industrial production methods for this compound are not widely documented, but they generally follow similar principles of isotope labeling and purification.
Análisis De Reacciones Químicas
3-Methoxytyramine sulfate-13C,d3, like its non-labeled counterpart, can undergo various chemical reactions. These include:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
3-Methoxytyramine sulfate-13C,d3 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding the metabolic pathways and the role of 3-Methoxytyramine in various biological processes.
Neuromodulation Research: Investigated for its role as a neuromodulator and its effects on the central nervous system.
Biomarker Studies: Used as a biomarker for certain medical conditions, such as pheochromocytomas and paragangliomas.
Mecanismo De Acción
The mechanism of action of 3-Methoxytyramine sulfate-13C,d3 involves its interaction with trace amine-associated receptor 1 (TAAR1). This receptor is part of the G protein-coupled receptor family and is involved in the modulation of neurotransmitter systems. The compound can induce behavioral effects in a dopamine-independent manner, and these effects are partially mediated by TAAR1 . Additionally, it can activate signaling pathways such as ERK and CREB phosphorylation, which are related to cAMP accumulation .
Comparación Con Compuestos Similares
3-Methoxytyramine sulfate-13C,d3 is unique due to its stable isotope labeling, which makes it particularly useful for research applications. Similar compounds include:
3-Methoxytyramine: The non-labeled version, which is a metabolite of dopamine and acts as a neuromodulator.
Homovanillic Acid: Another metabolite of dopamine, often used as a biomarker in medical diagnostics.
Vanillylmandelic Acid: A metabolite of catecholamines, used in the diagnosis of certain tumors.
These compounds share similarities in their metabolic pathways and applications in research, but this compound stands out due to its isotope labeling, which provides additional insights into pharmacokinetics and metabolic studies.
Propiedades
Fórmula molecular |
C9H13NO5S |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
[4-(2-aminoethyl)-2-(trideuterio(113C)methoxy)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C9H13NO5S/c1-14-9-6-7(4-5-10)2-3-8(9)15-16(11,12)13/h2-3,6H,4-5,10H2,1H3,(H,11,12,13)/i1+1D3 |
Clave InChI |
ORZHQEJEAKXCJA-KQORAOOSSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])OC1=C(C=CC(=C1)CCN)OS(=O)(=O)O |
SMILES canónico |
COC1=C(C=CC(=C1)CCN)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


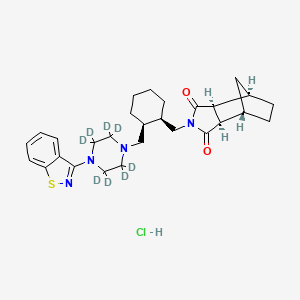
![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)
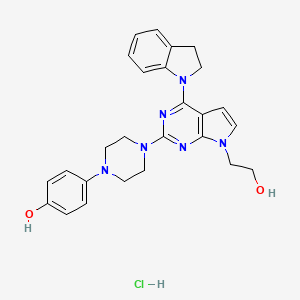
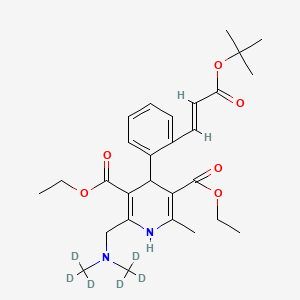
![(1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B12427299.png)
![7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-YL]chromen-2-one](/img/structure/B12427306.png)
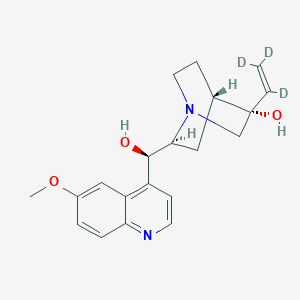

![2-[2-(3,7-Dimethylocta-2,6-dienyl)-5-hydroxy-3-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B12427324.png)

![2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B12427339.png)
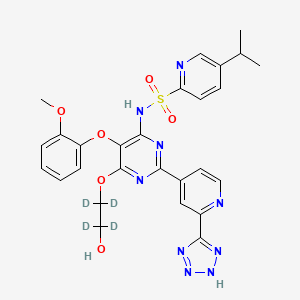
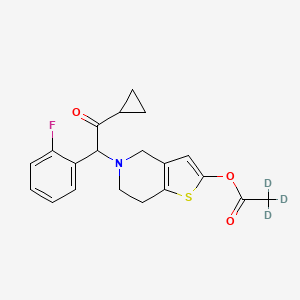
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide](/img/structure/B12427363.png)
